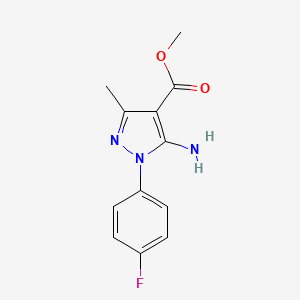![molecular formula C15H12N4O4 B7857478 (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B7857478.png)
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidopyrimidines. This compound is characterized by its unique structure, which incorporates both pyrimidine and pyrimidopyrimidine rings, making it a fascinating subject for chemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid typically involves multiple steps. A common synthetic route begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and subsequent formation of the pyrimidopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
For large-scale industrial production, the compound is often synthesized using a streamlined process to ensure cost-efficiency and scalability. This includes optimizing reaction conditions, employing continuous flow reactions, and using efficient purification techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often involving reagents like potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation techniques or reducing agents such as sodium borohydride, resulting in various reduced forms.
Substitution: The compound is also prone to substitution reactions, where specific functional groups can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The specific products formed depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can result in alcohols or amines.
科学研究应用
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of novel materials and catalysts.
作用机制
The mechanism of action of (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. These interactions often involve binding to enzyme active sites or receptor sites, leading to inhibition or modulation of biological pathways. The precise molecular targets and pathways vary depending on the specific application and context of use.
相似化合物的比较
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid is unique due to its dual pyrimidine and pyrimidopyrimidine structure. Similar compounds include:
1-Methyl-2,4-dioxo-1,4-dihydropyrimidine: Lacks the extended pyrimidopyrimidine ring.
7-Phenyl-1,4-dihydropyrimidine: Similar, but without the 2,4-dioxo substitutions.
Pyrimido[4,5-d]pyrimidines: Differ in the substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
So there you have it—an intriguing compound with much to offer! Curious about something else?
属性
IUPAC Name |
2-(1-methyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-18-13-10(14(22)19(15(18)23)8-11(20)21)7-16-12(17-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALZCJVHKXGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)N(C1=O)CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7857398.png)

![1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-3-carboxylic acid](/img/structure/B7857408.png)

![2-(2-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B7857436.png)

![1-[3-(Trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857449.png)

![8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7857464.png)

![2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7857482.png)



